molecular formula C12H14O2 B8274043 4-(4-Methoxy-3-methylphenyl)but-3-yn-1-ol

4-(4-Methoxy-3-methylphenyl)but-3-yn-1-ol

Cat. No. B8274043
M. Wt: 190.24 g/mol
InChI Key: ASFLSBMCJLIOKX-UHFFFAOYSA-N
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Patent
US07767667B2

Procedure details

This compound was prepared in a manner analogous to that of Step E of Example 1, by the hydrogenation of 1.4 grams (0.0074 mole) of 4-(4-methoxy-3-methylphenyl)but-3-yn-1-ol in the presence of 0.05 gram (catalyst) of 10% palladium on carbon in 150 mL of methanol. The reaction product was purified by column chromatography on silica gel using mixtures of hexane and ethyl acetate as an eluant. The appropriate fractions of eluate were combined and concentrated under reduced pressure, yielding 0.8 gram of subject compound. The NMR spectrum was consistent with the proposed structure. This reaction was repeated on a larger scale.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0.05 g
Type
catalyst
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]#[C:10][CH2:11][CH2:12][OH:13])=[CH:5][C:4]=1[CH3:14]>[Pd].CO>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][CH2:11][CH2:12][OH:13])=[CH:5][C:4]=1[CH3:14]

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
COC1=C(C=C(C=C1)C#CCCO)C
Step Two
Name
Quantity
0.05 g
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared in a manner analogous to that of Step E of Example 1
CUSTOM
Type
CUSTOM
Details
The reaction product was purified by column chromatography on silica gel using mixtures of hexane and ethyl acetate as an eluant
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=C(C=C1)CCCCO)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: CALCULATEDPERCENTYIELD 55.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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